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Compound of Interest

Compound Name: Allylurea

Cat. No.: B145677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

allylurea (N-(prop-2-en-1-yl)urea), a molecule of interest in various chemical and

pharmaceutical research domains. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a

foundational dataset for its identification, characterization, and application in further studies.

Quantitative Spectroscopic Data
The spectroscopic data for allylurea is summarized in the tables below. These values are

essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables present the predicted chemical shifts (δ) in parts per million

(ppm) and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C nuclei of allylurea.

Table 1: ¹H NMR Spectroscopic Data for Allylurea (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (NH₂) 5.4 - 5.8 Broad Singlet -

H-2 (NH) 6.0 - 6.4 Triplet ~5.5

H-3 (-CH₂-) 3.7 - 3.9 Triplet of Doublets J ≈ 5.5, 1.5

H-4 (-CH=) 5.7 - 5.9 Multiplet -

H-5 (C=CH₂) 5.0 - 5.3 Multiplet -

Note: Predicted values are based on typical chemical shifts for similar functional groups. The

solvent used can influence these values.

Table 2: ¹³C NMR Spectroscopic Data for Allylurea (Predicted)

Carbon Chemical Shift (δ, ppm)

C=O ~158

-CH₂- ~42

-CH= ~135

=CH₂ ~115

Note: Predicted values are based on typical chemical shifts for similar functional groups. The

solvent used can influence these values.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the characteristic absorption bands for allylurea.

Table 3: IR Spectroscopic Data for Allylurea
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3430 - 3300 N-H Stretch Strong, Broad

3100 - 3000 =C-H Stretch Medium

2950 - 2850 C-H Stretch (Aliphatic) Medium

~1660 C=O Stretch (Amide I) Strong

~1640 C=C Stretch Medium

~1560 N-H Bend (Amide II) Strong

990, 910 =C-H Bend (Out-of-plane) Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for Allylurea

m/z Relative Intensity (%) Putative Fragment

100 ~20 [M]⁺ (Molecular Ion)

57 100 [C₃H₅N]⁺

56 ~80 [C₃H₄N]⁺

44 ~60 [H₂NCO]⁺

41 ~50 [C₃H₅]⁺

30 ~40 [CH₄N]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b145677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of allylurea in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds. A larger number of scans will be required due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and set the reference signal (e.g., TMS at 0 ppm or the

residual solvent peak).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling

constants.

Identify the chemical shifts in the ¹³C spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Protocol:

Sample Preparation: Use a small amount of solid allylurea powder. No extensive sample

preparation is required.

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory (e.g., with a

diamond or germanium crystal).

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to

account for atmospheric and instrumental contributions.

Sample Spectrum:

Place the allylurea powder onto the ATR crystal, ensuring complete coverage of the

crystal surface.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry
Electron Ionization (EI)-Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of solid allylurea directly into the ion source

via a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution

of the sample onto the GC column.

Ionization: Utilize electron ionization at a standard energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 20-200).

Detection: The ions are detected, and their abundance is recorded as a function of their m/z

ratio.

Data Analysis: Identify the molecular ion peak and the major fragment ions. The relative

intensities of the peaks provide the fragmentation pattern.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a compound like allylurea is depicted in the

following diagram. This workflow illustrates the progression from sample preparation to data

integration and final structural confirmation.
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Spectroscopic Analysis Workflow for Allylurea
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Caption: Workflow for the spectroscopic analysis of allylurea.

To cite this document: BenchChem. [Spectroscopic Profile of Allylurea: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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